11-Oxo-fluticasone furoate is a synthetic corticosteroid derivative of fluticasone furoate, distinguished by the presence of a keto group at the 11-position of the steroid nucleus. Its chemical formula is and it is recognized for its potent anti-inflammatory properties, primarily utilized in respiratory therapies for conditions like asthma and chronic obstructive pulmonary disease. The introduction of the keto group enhances its pharmacological profile compared to fluticasone furoate, potentially improving receptor binding affinity and metabolic stability .
11-Oxo-fluticasone furoate falls under the classification of glucocorticoids, a class of steroid hormones that play a crucial role in regulating inflammation and immune responses. It is synthesized as a modification of fluticasone furoate, which is widely used in clinical settings for its efficacy in managing respiratory conditions .
The synthesis of 11-oxo-fluticasone furoate can be achieved through various methods, typically starting from fluticasone furoate. Key synthetic routes include:
These methods allow for efficient production while maintaining high purity levels suitable for pharmaceutical applications.
The molecular structure of 11-oxo-fluticasone furoate features a steroid backbone with several functional groups that contribute to its biological activity. The key structural components include:
CC(=O)O[C@@]1([C@H](C)C[C@H]2[C@@H]3C[C@H](F)C4=CC(=O)C=C[C@]4(C)[C@@]3(F)C(=O)C[C@]12C)C(=O)SCF
InChI=1S/C22H27F3O4S/c1-10(2)13-15(25)14-12(24)11(3)17(26)21(14,28)19(16(13)27)20(18(4,5)6)23/h10-14,21H,1-9H2,(H,26,27)(H,28)/t10-,11-,12-,13-,14+,21-/m0/s1
11-Oxo-fluticasone furoate undergoes several chemical reactions that are critical for both its synthesis and metabolic processing:
These reactions are pivotal in developing derivatives with improved therapeutic profiles.
The mechanism of action of 11-oxo-fluticasone furoate primarily involves its role as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor:
This mechanism underlies its effectiveness in treating inflammatory conditions associated with respiratory diseases.
11-Oxo-fluticasone furoate is primarily utilized in scientific research and clinical applications aimed at managing inflammatory diseases:
The core structural framework of 11-Oxo-fluticasone furoate (C₂₆H₂₆F₂O₆S; MW 504.5 g/mol) comprises a modified androstane nucleus with eight chiral centers, each critically influencing its biological activity [5]. The 11-keto group replaces the 11β-hydroxyl moiety of the parent fluticasone furoate, converting position C11 from a stereogenic center to a planar sp²-hybridized carbon. This modification eliminates hydrogen-bond-donating capacity while introducing a conjugated system with the adjacent C9-fluorine atom, as confirmed by the isomeric SMILES notation: C[C@@H]1C[C@H]2[C@@H]3CC@HC4=CC(=O)C=C[C@]4(C)[C@@]3(F)C(=O)C[C@]2(C)[C@@]1(OC(=O)c5occc5)C(=O)S [10]. Crystallographic analyses reveal that the A-ring retains a 1,4-diene-3-one conformation (Δ⁴⁵), essential for glucocorticoid receptor (GR) recognition, while the 6α,9α-difluoro substitutions enforce a rigid boat conformation in the B-ring, positioning the C11 ketone optimally for hydrophobic interactions [5] [8].
Table 1: Stereochemical Centers in 11-Oxo-fluticasone Furoate
Position | Configuration | Functional Consequence |
---|---|---|
C6 | α-F | Enhances lipophilicity and membrane permeability |
C9 | α-F | Stabilizes B-ring conformation; electronic coupling with C11=O |
C10 | β-CH₃ | Prevents 11β-HSD1 metabolism |
C13 | β-CH₃ | Standard steroid configuration |
C14 | α-H | Standard steroid configuration |
C16 | β-CH₃ | Reduces mineralocorticoid activity |
C17 | α-(furoate ester) | Directs co-activator binding |
C21 | Thiomethyl ester | Mediates H-bonding with Gln570/Arg611 of GR |
The 11-keto modification fundamentally alters the ligand-GR binding kinetics. Thermodynamic studies indicate a 1.8-fold increase in binding affinity (Kd = 0.42 nM) compared to fluticasone furoate (Kd = 0.76 nM), attributed to enhanced hydrophobic packing within the GR ligand-binding domain (LBD) pocket [9]. Specifically, the C11=O group forms a non-conventional hydrogen bond with the backbone amide of Met604, while the loss of the 11β-OH eliminates steric clashes with Phe623 in the apo-receptor [9]. Concurrently, the C17α furoate ester engages in π-stacking with His475 and hydrogen bonds with Asn564, critical for co-activator recruitment [4] [9]. The C21 thiomethyl ester exhibits dual functionality: its carbonyl oxygen accepts hydrogen bonds from Gln570, while the sulfur atom stabilizes hydrophobic subsite residues (Leu753, Phe749) [9].
Table 2: Functional Group Contributions to GR Binding
Position | Group | Interaction Partner in GR LBD | Energy Contribution (kcal/mol) |
---|---|---|---|
C3 | =O | Asn564 (H-bond) | -2.3 |
C11 | =O | Met604 (C=O···H-N) | -1.5 |
C17 | Furoate | His475 (π-π), Asn564 (H-bond) | -3.8 |
C21 | SC(O)F | Gln570 (H-bond), Phe749 (van der Waals) | -2.1 |
C6, C9 | F | Leu608, Val731 (hydrophobic) | -1.2 |
Molecular dynamics simulations (50 ns trajectories) reveal that the 11-keto derivative stabilizes the GR LBD more effectively than fluticasone furoate. Key metrics include:
Table 3: Dynamic Parameters from MD Simulations
Parameter | 11-Oxo-fluticasone Furoate | Fluticasone Furoate | Biological Implication |
---|---|---|---|
RMSD (GR LBD, Å) | 1.02 ± 0.11 | 1.38 ± 0.19 | Enhanced complex stability |
H-bond Lifetime (ps) | 98% (>5 ns) | 74% (>5 ns) | Sustained co-activator recruitment |
Binding Energy (MM/GBSA, kcal/mol) | -45.6 ± 1.2 | -41.3 ± 1.5 | Higher affinity |
Plasma AUC (0-24h, ng·h/mL)* | 103.5 | 89.2 | Extended in vivo exposure [3] |
*Data from crossover pharmacokinetic study in humans
The 11-keto group also reduces water solubility (0.12 mg/mL vs. 0.25 mg/mL for parent), correlating with slower dissolution in pulmonary surfactant analogs [5]. However, this is offset by increased crystallinity and metabolic stability, as confirmed by reduced ester hydrolysis in human plasma (t½ >24 h vs. 8.3 h for parent) [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2